molecular formula C29H28N2O5 B15352745 1-[2-Deoxy-5-O-(triphenylmethyl)-ss-D-threo-pentofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione-d3; 1-(2-Deoxy-5-O-trityl-ss-D-threo-pentofuranosyl)thymine-d3

1-[2-Deoxy-5-O-(triphenylmethyl)-ss-D-threo-pentofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione-d3; 1-(2-Deoxy-5-O-trityl-ss-D-threo-pentofuranosyl)thymine-d3

Cat. No.: B15352745
M. Wt: 487.6 g/mol
InChI Key: FZDHVUVGQXVYOP-WHRSAHLRSA-N
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Description

5'-O-Trityl-3'-beta-hydroxythymidine-d3 is a deuterated nucleoside analog, specifically a modified form of thymidine. This compound is characterized by the presence of a trityl group at the 5'-position and a hydroxyl group at the 3'-position of the thymidine molecule. The deuterium atoms replace some of the hydrogen atoms, making it a stable isotope-labeled compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5'-O-Trityl-3'-beta-hydroxythymidine-d3 typically involves multiple steps, starting with the protection of the hydroxyl groups on thymidine. The trityl group is introduced using trityl chloride in the presence of a base, such as triethylamine, under anhydrous conditions. Subsequent hydroxylation at the 3'-position is achieved using specific oxidizing agents.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5'-O-Trityl-3'-beta-hydroxythymidine-d3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

  • Reduction: Reduction reactions may involve lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of thymine derivatives.

  • Reduction: Production of deuterated thymidine analogs.

  • Substitution: Introduction of various functional groups at specific positions on the molecule.

Scientific Research Applications

5'-O-Trityl-3'-beta-hydroxythymidine-d3 is widely used in scientific research due to its unique properties. It serves as an intermediate in the preparation of labeled thymidine monophosphate analogs, which are essential for studying DNA synthesis and repair mechanisms. Additionally, it is used in proteomics research to investigate protein-DNA interactions and in the development of antiviral and anticancer drugs.

Mechanism of Action

The mechanism by which 5'-O-Trityl-3'-beta-hydroxythymidine-d3 exerts its effects involves its incorporation into DNA during replication. The presence of deuterium atoms affects the stability and dynamics of the DNA molecule, providing insights into the biochemical processes involved. The molecular targets include DNA polymerases and other enzymes involved in DNA metabolism.

Comparison with Similar Compounds

5'-O-Trityl-3'-beta-hydroxythymidine-d3 is unique due to its specific modifications and stable isotope labeling. Similar compounds include:

  • Thymidine: The unmodified nucleoside.

  • 5'-O-Methylthymidine: A methylated form of thymidine.

  • 3'-Deoxythymidine: A thymidine analog lacking the 3'-hydroxyl group.

These compounds differ in their chemical properties and biological activities, making 5'-O-Trityl-3'-beta-hydroxythymidine-d3 a valuable tool in research.

Properties

Molecular Formula

C29H28N2O5

Molecular Weight

487.6 g/mol

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,26-/m1/s1/i1D3

InChI Key

FZDHVUVGQXVYOP-WHRSAHLRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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